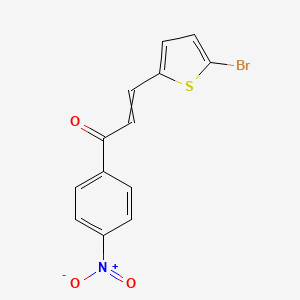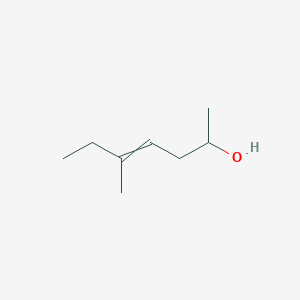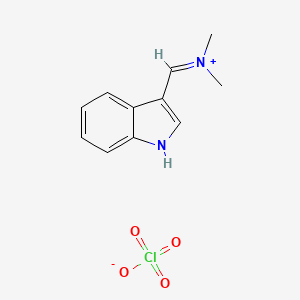
1-(2-Phenylhexan-2-yl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylhexan-2-yl)-1H-imidazole is an organic compound that features both an imidazole ring and a phenyl group attached to a hexane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Phenylhexan-2-yl)-1H-imidazole can be synthesized through a multi-step process involving the formation of the imidazole ring and the attachment of the phenylhexane group. One common method involves the reaction of 2-phenylhexan-2-amine with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The reaction typically requires heating and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Phenylhexan-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-Phenylhexan-2-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylhexan-2-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. The phenylhexane group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
1-(2-Phenylhexan-2-yl)-1H-imidazole can be compared with other imidazole derivatives and phenylalkanes:
Imidazole Derivatives: Compounds like 1-methylimidazole and 1-phenylimidazole share the imidazole ring but differ in their substituents, affecting their chemical reactivity and biological activity.
Phenylalkanes: Compounds such as 2-phenylhexane and 1-phenylpentane have similar alkyl chains but lack the imidazole ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of the imidazole ring and the phenylhexane group, which imparts distinct chemical and biological properties not found in other related compounds.
Propiedades
Número CAS |
61023-50-5 |
|---|---|
Fórmula molecular |
C15H20N2 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
1-(2-phenylhexan-2-yl)imidazole |
InChI |
InChI=1S/C15H20N2/c1-3-4-10-15(2,17-12-11-16-13-17)14-8-6-5-7-9-14/h5-9,11-13H,3-4,10H2,1-2H3 |
Clave InChI |
YCCLVFKYZAXJJX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(C1=CC=CC=C1)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
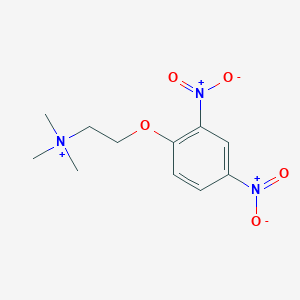



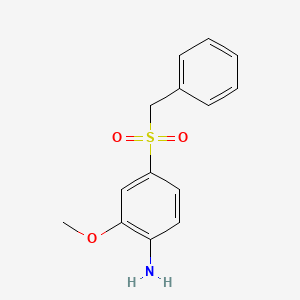
![2,2'-[(4-Iodophenyl)imino]diethanol](/img/structure/B14604414.png)
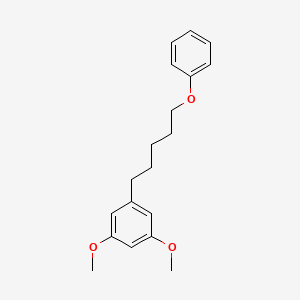
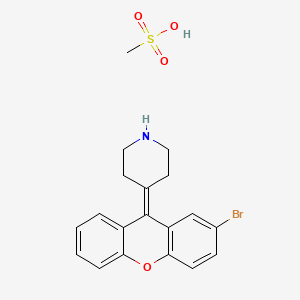
![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)

